4-(biphenyl-4-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
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Overview
Description
4-{[1,1’-BIPHENYL]-4-YL}-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is an organic compound that features a biphenyl group attached to an octahydroquinoline-2,5-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1,1’-BIPHENYL]-4-YL}-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.
Cyclization to Form Octahydroquinoline-2,5-Dione: The cyclization process involves the reaction of appropriate precursors under specific conditions to form the octahydroquinoline-2,5-dione structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[1,1’-BIPHENYL]-4-YL}-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-{[1,1’-BIPHENYL]-4-YL}-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[1,1’-BIPHENYL]-4-YL}-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
Octahydroquinoline: A related structure without the biphenyl group.
Uniqueness
4-{[1,1’-BIPHENYL]-4-YL}-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is unique due to the combination of the biphenyl group and the octahydroquinoline-2,5-dione structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C21H19NO2 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
4-(4-phenylphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
InChI |
InChI=1S/C21H19NO2/c23-19-8-4-7-18-21(19)17(13-20(24)22-18)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-3,5-6,9-12,17H,4,7-8,13H2,(H,22,24) |
InChI Key |
OCZMEXSBQQTVPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(CC(=O)N2)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)C1 |
Origin of Product |
United States |
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